molecular formula C27H50BrN B14415428 1-Docosylpyridin-1-ium bromide CAS No. 80039-83-4

1-Docosylpyridin-1-ium bromide

Cat. No.: B14415428
CAS No.: 80039-83-4
M. Wt: 468.6 g/mol
InChI Key: JFRURXLJEYJAJT-UHFFFAOYSA-M
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Description

1-Docosylpyridin-1-ium bromide is a quaternary ammonium compound comprising a pyridinium cation substituted with a docosyl (C₂₂H₄₅) alkyl chain and a bromide counterion. These analogs are utilized in ionic liquids, drug delivery systems, and antimicrobial agents, suggesting similar applications for the docosyl derivative.

Properties

CAS No.

80039-83-4

Molecular Formula

C27H50BrN

Molecular Weight

468.6 g/mol

IUPAC Name

1-docosylpyridin-1-ium;bromide

InChI

InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1

InChI Key

JFRURXLJEYJAJT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridinium salts.

    Oxidation: Products include pyridine N-oxide derivatives.

    Reduction: Products include the corresponding pyridine derivatives.

Scientific Research Applications

1-Docosylpyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Alkyl Chain Length and Molecular Weight

The alkyl chain length significantly influences physical properties. For instance:

  • 1-Docosylpyridin-1-ium bromide (C₂₂ chain) has a molecular formula of C₂₇H₄₈BrN and a theoretical molecular weight of 466.57 g/mol .
  • 1-Dodecylpyridin-1-ium bromide (C₁₂ chain, CAS 70775-75-6) has a molecular formula of C₁₇H₂₉BrN and a molecular weight of 327.32 g/mol .
  • Butylpyridinium bromide (C₄ chain, CAS 15471-17-7) has a molecular formula of C₉H₁₄BrN and a molecular weight of 216.12 g/mol .

Longer chains increase hydrophobicity, reducing water solubility and enhancing lipid membrane affinity.

Solubility and Phase Behavior

  • Short chains (e.g., butyl): High water solubility due to polar dominance, suitable for aqueous-phase reactions and ionic liquids .
  • Intermediate chains (e.g., dodecyl): Moderate solubility, often used in micelle formation or as disinfectants .
  • Long chains (e.g., docosyl): Predominantly lipid-soluble, ideal for nonpolar solvents, liposomes, or surfactant applications .

Antimicrobial Activity

Quaternary ammonium compounds (QACs) exhibit chain-length-dependent antimicrobial effects:

  • 1-Dodecylpyridin-1-ium bromide (C₁₂) disrupts microbial membranes effectively, making it a potent disinfectant .
  • This compound (C₂₂) may act as a surfactant in lipid nanoparticles, enhancing drug delivery systems .

Drug Delivery and Ionic Liquids

  • Butylpyridinium bromide is employed in ionic liquids for catalysis .
  • Longer-chain analogs like 1-hexadecylpyridin-1-ium chloride (C₁₆) stabilize liposomes or emulsions .

Comparative Data Table

Compound Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound C₂₂ C₂₇H₄₈BrN 466.57 Low (organic) Surfactants, liposomes
1-Dodecylpyridin-1-ium bromide C₁₂ C₁₇H₂₉BrN 327.32 Moderate Disinfectants, ionic liquids
Butylpyridinium bromide C₄ C₉H₁₄BrN 216.12 High (aqueous) Catalysis, pharmaceuticals
1-Hexadecylpyridin-1-ium chloride C₁₆ C₂₁H₃₈ClN 340.00 Low-moderate Lipid nanoparticles, drug delivery

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